

2-Chloro-5-fluoro-3-methylpyridine IUPAC name and structure

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-methylpyridine

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An In-Depth Technical Guide to **2-Chloro-5-fluoro-3-methylpyridine**: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

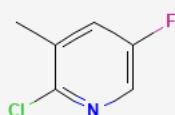
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic use of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives stand out for their prevalence in a vast array of biologically active molecules. This guide focuses on **2-Chloro-5-fluoro-3-methylpyridine** (CAS No: 38186-84-4), a key trifunctional building block whose unique substitution pattern offers a powerful tool for molecular design. The presence of a chloro, a fluoro, and a methyl group on the pyridine core provides a nuanced platform for chemists to modulate electronic properties, steric interactions, metabolic stability, and lipophilicity.

The chlorine atom at the 2-position serves as a versatile synthetic handle, primarily for cross-coupling reactions to build molecular complexity. The fluorine atom at the 5-position is a critical feature often introduced to enhance metabolic stability and binding affinity by altering the local electronic environment and blocking potential sites of metabolism.^[1] The methyl group at the 3-position provides a steric and electronic influence that can be crucial for directing reactivity and optimizing target engagement. This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this valuable intermediate for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development.

IUPAC Name: **2-chloro-5-fluoro-3-methylpyridine**[\[2\]](#) Synonyms: 2-Chloro-5-fluoro-3-picoline[\[3\]](#) CAS Number: 38186-84-4[\[2\]](#)[\[4\]](#) Molecular Formula: C₆H₅ClFN[\[2\]](#)[\[5\]](#)



Chemical Structure:

Source: PubChem CID 12852014[\[2\]](#)

The key physicochemical properties of **2-Chloro-5-fluoro-3-methylpyridine** are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
Molecular Weight	145.56 g/mol	[2] [5]
Appearance	White to almost white powder or lump	
Melting Point	41.0 - 45.0 °C	
XLogP3 (Lipophilicity)	2.3	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	0	[2]

Representative Synthesis and Mechanistic Considerations

While multiple synthetic routes to **2-Chloro-5-fluoro-3-methylpyridine** may exist, a common strategy involves the sequential halogenation of a readily available picoline precursor. The following protocol outlines a representative, logical pathway. The choice of reagents and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyridine ring. For instance, chlorination at the 2-position of a pyridine ring is a well-established transformation.^[6] Subsequent introduction of a fluorine atom often requires more specialized methods.

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.



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Caption: Representative synthetic workflow for **2-Chloro-5-fluoro-3-methylpyridine**.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Chloro-5-methylpyridine

This step is based on the direct chlorination of 3-methylpyridine.^[6]

- **Setup:** To a suitable reactor equipped with a mechanical stirrer, gas inlet, condenser, and thermometer, add 3-methylpyridine (1.0 eq) and a reaction medium such as water or an inert solvent.
- **Reaction:** Introduce chlorine gas (Cl₂) at a controlled rate while maintaining the reaction temperature between 40-60 °C. The reaction is often facilitated by a catalyst.
- **Monitoring:** Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylpyridine.

- Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Chloro-5-amino-3-methylpyridine

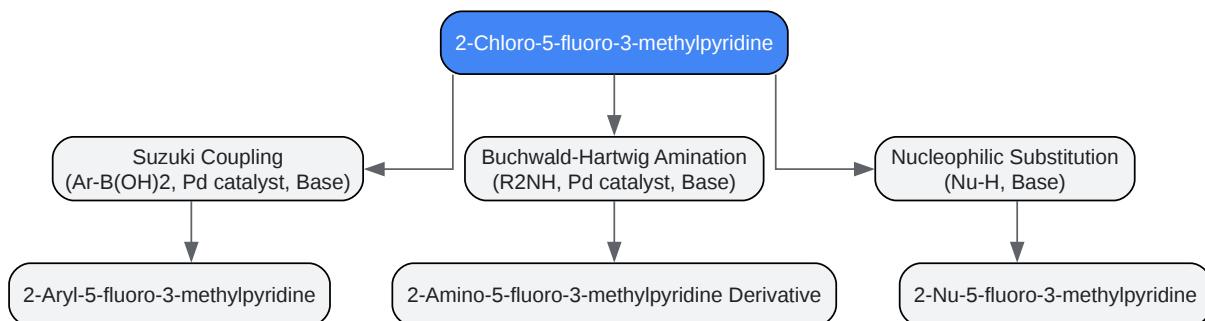
- Nitration: Cool the 2-chloro-5-methylpyridine (1.0 eq) in concentrated sulfuric acid. Add a nitrating mixture (e.g., nitric acid/sulfuric acid) dropwise while maintaining a low temperature (0-10 °C).
- Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the nitro product. Filter, wash with water, and dry.
- Reduction: Dissolve the resulting 2-chloro-5-nitro-3-methylpyridine in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as tin(II) chloride (SnCl_2) and concentrated HCl, or perform catalytic hydrogenation (e.g., H_2 , Pd/C).
- Isolation: After reduction is complete, neutralize the mixture and extract the amino product. Dry and concentrate the organic phase to yield 2-chloro-5-amino-3-methylpyridine.

Step 3: Synthesis of **2-Chloro-5-fluoro-3-methylpyridine** (Balz-Schiemann Reaction)

- Diazotization: Dissolve 2-chloro-5-amino-3-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF_4) at low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium tetrafluoroborate salt.
- Isolation of Salt: The diazonium salt typically precipitates from the solution. Filter the salt, wash with cold ether, and dry under vacuum.
- Thermolysis: Gently heat the isolated diazonium salt in an inert solvent or neat. The salt will decompose to release nitrogen gas (N_2) and boron trifluoride (BF_3), yielding the desired **2-chloro-5-fluoro-3-methylpyridine**.
- Purification: Purify the final product by distillation or column chromatography.

Chemical Reactivity and Key Transformations

The reactivity of **2-Chloro-5-fluoro-3-methylpyridine** is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.



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Caption: Key transformations of **2-Chloro-5-fluoro-3-methylpyridine**.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a typical application of the compound in forming a new carbon-carbon bond.

- Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **2-chloro-5-fluoro-3-methylpyridine** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq).
- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 2-aryl-5-fluoro-3-methylpyridine product.

Applications in Research and Development

2-Chloro-5-fluoro-3-methylpyridine is a valuable intermediate primarily due to the strategic placement of its functional groups, which serve distinct purposes in the design of bioactive molecules.

- Pharmaceuticals: In drug discovery, the pyridine scaffold is a common feature. The introduction of fluorine can significantly improve a drug candidate's metabolic profile, leading to better oral bioavailability and a longer half-life.^[1] The chloro and methyl groups provide points for diversification and for optimizing interactions with biological targets. For example, the fluorinated pyridine core is a key component in drugs like Ivosidenib, where the fluorine atom enhances potency and metabolic stability.^[1] While not made from this specific isomer, its utility illustrates the principle of using such building blocks.
- Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on creating molecules with high efficacy and improved environmental profiles. Fluorinated pyridine structures are known to contribute to these properties. This building block can be used to synthesize active ingredients that are more potent and selective, reducing the amount needed for crop protection. For instance, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine are crucial for synthesizing fungicides such as fluazinam.^[7]

Safety and Handling

Proper handling of **2-Chloro-5-fluoro-3-methylpyridine** is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[2] [8]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2] [8]
Acute Toxicity, Oral	H302	Harmful if swallowed	[2]
Specific target organ toxicity	H335	May cause respiratory irritation	[2]

Note: Hazard classifications may vary slightly between suppliers.[\[2\]](#)

Handling and Personal Protective Equipment (PPE):

- Always handle this compound in a well-ventilated area or a chemical fume hood.[\[9\]](#)
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[8\]](#)
- Wash hands thoroughly after handling.[\[8\]](#)
- Avoid breathing dust or vapors.[\[9\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and acids.[\[10\]](#)

First Aid Measures:

- If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[\[8\]](#)
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[8\]](#)

- If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

2-Chloro-5-fluoro-3-methylpyridine is a highly functionalized and versatile chemical intermediate with significant value in the synthesis of complex organic molecules. Its unique combination of a reactive chlorine handle, a metabolically robust fluorine atom, and an influential methyl group makes it an attractive building block for chemists in drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the creation of next-generation chemical entities.

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